N-[4-(Phenyldiazenyl)phenyl]piperidine-4-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(Phenyldiazenyl)phenyl]piperidine-4-sulfonamide is a compound that features a piperidine ring substituted with a phenyldiazenyl group and a sulfonamide group. This compound is part of the broader class of piperidine derivatives, which are known for their significant roles in pharmaceuticals and organic chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Phenyldiazenyl)phenyl]piperidine-4-sulfonamide typically involves the diazotization of aniline derivatives followed by coupling with piperidine-4-sulfonamide. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium intermediate .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates such as diazonium salts and their subsequent coupling with piperidine derivatives. The process is optimized for yield and purity, often involving purification steps like recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
N-[4-(Phenyldiazenyl)phenyl]piperidine-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can break the diazenyl group, leading to the formation of aniline derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or alcohols can react with the sulfonamide group under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Aniline derivatives.
Substitution: Various substituted sulfonamides.
Wissenschaftliche Forschungsanwendungen
N-[4-(Phenyldiazenyl)phenyl]piperidine-4-sulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N-[4-(Phenyldiazenyl)phenyl]piperidine-4-sulfonamide involves its interaction with specific molecular targets. The diazenyl group can participate in electron transfer reactions, while the sulfonamide group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylpiperidines: Compounds with a phenyl moiety directly attached to piperidine, known for their pharmacological effects.
Piperidine Derivatives: A broad class of compounds with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Uniqueness
N-[4-(Phenyldiazenyl)phenyl]piperidine-4-sulfonamide is unique due to its combination of a diazenyl group and a sulfonamide group, which imparts distinct chemical reactivity and biological activity. This combination is less common in other piperidine derivatives, making it a valuable compound for research and development .
Eigenschaften
Molekularformel |
C17H20N4O2S |
---|---|
Molekulargewicht |
344.4 g/mol |
IUPAC-Name |
N-(4-phenyldiazenylphenyl)piperidine-4-sulfonamide |
InChI |
InChI=1S/C17H20N4O2S/c22-24(23,17-10-12-18-13-11-17)21-16-8-6-15(7-9-16)20-19-14-4-2-1-3-5-14/h1-9,17-18,21H,10-13H2 |
InChI-Schlüssel |
LKOCEMMDUSDZSE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCC1S(=O)(=O)NC2=CC=C(C=C2)N=NC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.